1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole” is a derivative of two important heterocyclic compounds: imidazole and pyrazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is a similar five-membered heterocycle with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be a combination of the structures of imidazole and pyrazole, with additional ethyl and furan-3-yl groups. Imidazole has a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . Pyrazole also has a five-membered ring with two nitrogen atoms .Scientific Research Applications
Synthesis of Novel Derivatives and Antimicrobial Activity : New pyrazole and imidazole derivatives, including those related to 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole, have been synthesized and evaluated for antimicrobial activities. These compounds demonstrate potential as antimicrobial agents (Idhayadhulla et al., 2012).
Functionalization and Cyclization Reactions : Research has been conducted on functionalization and cyclization reactions involving pyrazole derivatives. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Akçamur et al., 1997).
Biological Evaluation of Naphtho[2,1-b]furan Derivatives : Naphthofuranpyrazol derivatives have been synthesized and evaluated for their effects against bacteria and fungi, showcasing the biological potential of these compounds (El-Wahab et al., 2011).
Synthesis and Activity Evaluation of Antimicrobial Agents : Studies on the synthesis of naphtho[2,1-b]furan-2-carbohydrazide derivatives have been conducted, with evaluations of their antimicrobial, anti-inflammatory, and other biological activities (Kumaraswamy et al., 2008).
Anticancer Activities of Pyridines and Thioamides : Research has been done on chalcone derivatives, including those related to pyrazole, for their potential anticancer activities. This underscores the importance of these compounds in medical research (Zaki et al., 2018).
Synthesis of Novel Heterocyclic Compounds : Research on the synthesis of new purine analogues incorporating the furan nucleus has been conducted, highlighting the versatility of these compounds in creating diverse heterocyclic structures (Mostafa & Nada, 2015).
Synthesis of Potential Anticancer Agents : Studies have been conducted on the synthesis of imidazo[4,5-c]pyridines and their potential as anticancer agents, offering insights into their therapeutic applications (Temple et al., 1987).
Mechanism of Action
Target of action
Imidazole and pyrazole derivatives have been found to interact with a variety of biological targets. For instance, some imidazole derivatives are known to interact with histamine receptors, playing a role in inflammatory responses .
Mode of action
The mode of action of imidazole and pyrazole derivatives can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives can inhibit the action of certain enzymes, thereby disrupting specific biochemical processes .
Biochemical pathways
Imidazole and pyrazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives can influence the histamine pathway, affecting processes such as gastric acid secretion .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole and pyrazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives, for example, are well absorbed orally and are metabolized in the liver .
Result of action
The molecular and cellular effects of imidazole and pyrazole derivatives can vary depending on the specific compound and its targets. For example, some imidazole derivatives can have anti-inflammatory effects by inhibiting the action of certain enzymes .
Action environment
The action, efficacy, and stability of imidazole and pyrazole derivatives can be influenced by various environmental factors, such as pH and temperature. For example, the activity of some imidazole derivatives can be affected by the acidity of the environment .
Properties
IUPAC Name |
1-ethyl-6-(furan-3-yl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRRRRORXJMVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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